molecular formula C9H13N3O B1455879 3-cyclohexanecarbonyl-4H-1,2,4-triazole CAS No. 1486831-40-6

3-cyclohexanecarbonyl-4H-1,2,4-triazole

Cat. No. B1455879
M. Wt: 179.22 g/mol
InChI Key: LCZMJZRQTSNVSK-UHFFFAOYSA-N
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Description

3-cyclohexanecarbonyl-4H-1,2,4-triazole is an organic chemical compound with the molecular formula C9H13N3O . It is a heterocyclic compound that contains both carbon and nitrogen in its ring structure. This compound is part of the 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-cyclohexanecarbonyl-4H-1,2,4-triazole, has been a subject of interest in recent years . Various synthetic approaches have been developed, with 3-amino-1,2,4-triazole being an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .


Molecular Structure Analysis

The molecular structure of 3-cyclohexanecarbonyl-4H-1,2,4-triazole consists of a cyclohexane ring attached to a carbonyl group, which is further connected to a 1,2,4-triazole ring . The InChI code for this compound is 1S/C9H13N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11,12) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing scaffolds are diverse and can lead to a wide range of products . The unique structure of these compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Physical And Chemical Properties Analysis

3-cyclohexanecarbonyl-4H-1,2,4-triazole is a powder at room temperature . It has a molecular weight of 179.22 .

Scientific Research Applications

Synthesis and Structural Analysis

A derivative of 1,2,4-triazole, specifically 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, was synthesized and its crystal structure analyzed. This compound exhibited antiproliferative and anti-inflammatory activities, indicating its potential in biomedical applications. The study detailed the molecular interactions and structural differences when solvated with DMSO, showcasing the significance of crystal engineering in drug design and the functional versatility of triazole derivatives (Mazur et al., 2011).

Patent Review on Triazole Derivatives

A comprehensive review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives between 2008 and 2011 was conducted. This review highlighted the extensive research and interest in triazole derivatives for their diverse biological activities and potential therapeutic applications. The focus was on the synthesis and biological evaluation of these compounds, emphasizing the need for green chemistry approaches in their production (Ferreira et al., 2013).

Green Chemistry in Triazole Synthesis

An innovative, environmentally friendly method for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–water system was reported. This method offers advantages in terms of atom economy, reduced environmental impact, and efficiency, demonstrating the role of green chemistry in the synthesis of biologically and industrially significant triazole derivatives (Singh et al., 2013).

Supramolecular Interactions of 1,2,3-Triazoles

Research on 1,2,3-triazoles has expanded significantly beyond click chemistry, exploring their supramolecular interactions for applications in coordination chemistry and anion recognition. The study of these interactions reveals the potential of 1,2,3-triazoles in developing complex molecular architectures and materials with specific functionalities (Schulze & Schubert, 2014).

Future Directions

The future research directions for 1,2,4-triazole-containing scaffolds, including 3-cyclohexanecarbonyl-4H-1,2,4-triazole, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Given the importance of the triazole scaffold, its synthesis has attracted much attention .

properties

IUPAC Name

cyclohexyl(1H-1,2,4-triazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZMJZRQTSNVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexanecarbonyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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